Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Catalog No.
S14083992
CAS No.
M.F
C11H14ClNO3
M. Wt
243.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-...

Product Name

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

IUPAC Name

methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10;/h2-4,10,12-13H,5-6H2,1H3;1H

InChI Key

BPJQKEYAFMJRCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)O.Cl

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It has the molecular formula C11H13NO3C_{11}H_{13}NO_3 and a molar mass of approximately 207.23 g/mol. This compound is characterized by its unique structural features, including a hydroxyl group at the 7-position and a carboxylate ester at the 3-position, which contribute to its chemical reactivity and biological activity . The compound is often studied for its potential therapeutic applications due to its interaction with various biological targets.

, primarily due to the presence of functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydroxylation: The hydroxyl group can participate in oxidation reactions under certain conditions.
  • Cyclization: The compound can engage in cyclization reactions to form more complex structures.
  • Reduction: The carbonyl groups can be reduced to alcohols or other functionalities depending on the reaction conditions .

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exhibits various biological activities. It has been shown to interact with neurotransmitter receptors, potentially acting as an agonist or antagonist depending on the specific receptor type. This interaction may influence signaling pathways related to mood regulation and neuroprotection. Additionally, studies suggest that it may possess antioxidant properties and could be beneficial in treating neurodegenerative diseases due to its ability to modulate oxidative stress .

The synthesis of methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves several steps:

  • Starting Material: The synthesis often begins with commercially available 3,4-dihydroxybenzaldehyde.
  • Cyclization: A Pictet-Spengler cyclization occurs with an appropriate amine to form the tetrahydroisoquinoline core.
  • Esterification: The intermediate undergoes esterification using methanol and an acid catalyst to introduce the methyl ester group.
  • Hydroxylation: Selective hydroxylation at the 7-position is achieved using suitable oxidizing agents.

In industrial settings, these methods may be optimized for scale-up using continuous flow reactors and automated systems to enhance yield and purity .

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its interaction with neurotransmitter systems, it may be explored as a candidate for treating mood disorders and neurodegenerative diseases.
  • Research: It serves as a valuable tool in biochemical studies aimed at understanding receptor interactions and signaling pathways.
  • Chemical Synthesis: As a precursor or intermediate in the synthesis of more complex organic compounds .

Research indicates that methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride interacts with various neurotransmitter receptors such as dopamine and serotonin receptors. These interactions may lead to modulation of neurotransmission and could have implications for developing treatments for psychiatric disorders . Studies also suggest that it may exhibit protective effects against oxidative stress in neuronal cells.

Several compounds share structural similarities with methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesDistinguishing Characteristics
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidLacks methyl ester groupAffects solubility and reactivity
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylateHydroxyl group at the 6-positionDifferent biological activity profile
Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylateMethoxy instead of hydroxylAlters electronic properties and reactivity

Uniqueness

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific substitution pattern that imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations while maintaining bioactivity makes it a significant compound in both research and potential therapeutic applications .

Stereoselective Synthesis Routes for Chiral Tetrahydroisoquinoline Scaffolds

The stereoselective construction of the tetrahydroisoquinoline core relies on chiral auxiliaries and catalytic asymmetric methods. A prominent approach involves the use of tert-butylsulfinamide as a chiral auxiliary, which enables diastereoselective addition of nucleophiles to imine intermediates. For example, Grignard reagents add to N-sulfinyl imines with high stereocontrol, achieving enantiomeric excesses exceeding 90% in tetrahydroisoquinoline derivatives. This method aligns with the synthesis of (S)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, where the sulfinyl group directs facial selectivity during nucleophilic attack.

Alternatively, iridium-catalyzed asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines offers a catalytic route to enantiopure products. Using [Ir(COD)Cl]₂ with (R)-3,5-diMe-Synphos, researchers achieved 99% enantiomeric excess in 1-aryl-tetrahydroisoquinolines under mild conditions. This method’s atom economy makes it suitable for scaling the target compound’s core structure.

Table 1: Comparison of Stereoselective Methods

MethodCatalyst/Auxiliaryee (%)Yield (%)Reference
Sulfinyl imine alkylationtert-Butylsulfinamide90–9586–88
Iridium-catalyzed hydrogenation(R)-3,5-diMe-Synphos9985–92

Carboxylation Strategies for Position-Specific Ester Functionalization

Introducing the methyl ester at the 3-position of the tetrahydroisoquinoline scaffold requires regioselective carboxylation. One effective strategy involves late-stage esterification of a preformed carboxylic acid intermediate. For instance, tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is synthesized via nucleophilic addition to a chiral imine followed by oxidation and esterification. Adapting this method, the methyl ester can be installed using methyl chloroformate under basic conditions.

Alternatively, reductive amination of ketoesters provides direct access to carboxylated tetrahydroisoquinolines. A one-pot process using Ir/ZhaoPhos catalysts achieves asymmetric reductive amination of N-Boc-protected amines, yielding tetrahydroquinolines with 95% ee. While this method is demonstrated for tetrahydroquinolines, analogous conditions could be applied to tetrahydroisoquinolines by modifying the starting ketone.

Hydrochloride Salt Formation: Crystallization and Purification Protocols

Converting the free base to the hydrochloride salt improves stability and crystallinity. A standard protocol involves treating the amine with hydrochloric acid in a polar aprotic solvent, such as methanol or ethanol, followed by slow evaporation. For example, methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride crystallizes from methanol/HCl with >99% purity. Key parameters include:

  • Acid stoichiometry: 1.1 equivalents of HCl to prevent free base contamination.
  • Temperature gradient: Cooling from 25°C to 4°C to induce nucleation.
  • Solvent system: Methanol/ethyl acetate (3:1) for optimal crystal growth.

Structural Analog Development Through Positional Isomerism

Positional isomerism of the carboxylate group significantly influences physicochemical properties. Comparing methyl esters at the 1- and 3-positions reveals stark differences:

Table 2: Impact of Ester Position on Tetrahydroisoquinoline Derivatives

PositionLogP (Calculated)Melting Point (°C)Solubility (mg/mL, H₂O)
11.8210–21212.3
31.5198–20018.7

Data derived from analogs in and .

The 3-position ester’s lower logP and higher solubility suggest improved bioavailability, making it preferable for pharmaceutical applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

243.0662210 g/mol

Monoisotopic Mass

243.0662210 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types